molecular formula C15H17N3 B1682694 3-Isopropyl-3-(1-imidazolylmethyl)indole CAS No. 72818-36-1

3-Isopropyl-3-(1-imidazolylmethyl)indole

Cat. No.: B1682694
CAS No.: 72818-36-1
M. Wt: 239.32 g/mol
InChI Key: NZXGMVRYQLENHC-UHFFFAOYSA-N
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Description

UK 34787: is a chemical compound known for its role as an inhibitor of thromboxane . Thromboxane is a compound involved in the aggregation of platelets and vasoconstriction, making UK 34787 significant in medical research and applications related to cardiovascular health.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of UK 34787 involves several synthetic routes, typically starting with the selection of appropriate precursors and reagents. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: : Industrial production of UK 34787 requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures. The process may also include purification steps such as crystallization or chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: : UK 34787 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Mechanism of Action

Mechanism: : UK 34787 exerts its effects by inhibiting the synthesis of thromboxane, a compound that promotes platelet aggregation and vasoconstriction . By blocking thromboxane synthesis, UK 34787 helps reduce the risk of blood clots and improves cardiovascular health.

Molecular Targets and Pathways: : The primary molecular target of UK 34787 is thromboxane synthetase, an enzyme involved in the production of thromboxane. By inhibiting this enzyme, UK 34787 disrupts the thromboxane pathway, leading to reduced platelet aggregation and vasodilation .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to UK 34787 include other thromboxane inhibitors such as aspirin and acetylsalicylic acid . These compounds also target thromboxane synthesis but may differ in their potency, selectivity, and side effect profiles.

Uniqueness: : UK 34787 is unique in its specific inhibition of thromboxane synthetase, making it a valuable tool in both research and therapeutic applications. Its distinct mechanism of action and effectiveness in reducing platelet aggregation set it apart from other thromboxane inhibitors .

Properties

IUPAC Name

3-(imidazol-1-ylmethyl)-2-propan-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-11(2)15-13(9-18-8-7-16-10-18)12-5-3-4-6-14(12)17-15/h3-8,10-11,17H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXGMVRYQLENHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=CC=CC=C2N1)CN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223136
Record name UK 34787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72818-36-1
Record name UK 34787
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072818361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 72818-36-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name UK 34787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Isopropyl-3-(1-imidazolylmethyl)indole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR92SXL6ZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-(Dimethylaminomethyl)-2-isopropylindole (1.7 g.) and imidazole (0.6 g.) were heated at the reflux temperature in xylene (50 ml.) for a period of one hour. The solution was then cooled to room temperature (~20° C.) and petroleum ether (b.p. 60°-80° C.) was added until a faint cloudiness appeared. The resulting mixture was then allowed to stand at room temperature (~20° C.), whereupon the desired product soon crystallized from solution and was subsequently recovered by means of suction filtration. Recrystallization of the latter material from industrial methylated spirits (i.e., ethyl alcohol denatured with methanol) then gave pure 3-(imidazol-1-ylmethyl)-2-isopropylindole (yield, 0.5 g.), m.p. 241°-216° C.
Name
3-(Dimethylaminomethyl)-2-isopropylindole
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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